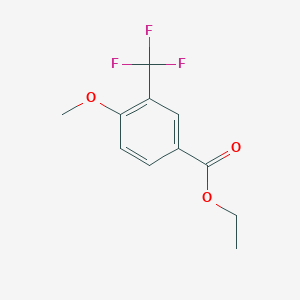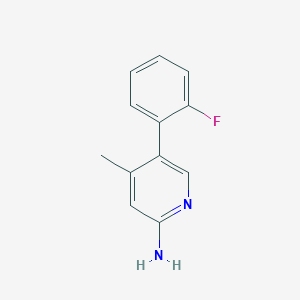
7-(3-fluorophenyl)-1H-indole
Übersicht
Beschreibung
7-(3-fluorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Investigations
- Spectroscopic and Structural Characterization : Indole derivatives have diverse applications in biology, industry, and optics. Research on novel indole-based imines and amines reveals insights into their molecular structures using techniques like NMR, FT-IR, and UV–Vis. X-ray diffraction studies provide detailed information about their spatial structures, including bond angles and lengths. Computational methods like DFT and TD-DFT have been employed to analyze these structures further, contributing to understanding their stability and interactions (Tariq et al., 2020).
Biological and Medicinal Applications
- Antiviral Properties : Indole derivatives have shown potential in interfering with HIV protein interactions. A 4-fluoro derivative displayed enhanced potency and bioavailability, suggesting promising applications in HIV treatment (Wang et al., 2003).
- Antibacterial Activity : Indole and its derivatives, like 7-hydroxyindole, have been observed to reduce the virulence of Pseudomonas aeruginosa, a pathogenic bacterium. These compounds affect the bacterium's quorum sensing and virulence factor production, offering potential as antivirulence agents (Lee et al., 2008).
Chemical and Physical Properties
- Fluorescence and Absorption Properties : Ring-substituted indole derivatives have distinct absorption and fluorescence spectra, which are crucial for various applications. These properties have been studied extensively, providing valuable information for their use in different scientific fields (Carić et al., 2004).
Synthetic Applications
- Synthetic Pathways : The synthesis and functionalization of indole derivatives have been a significant area of research. Palladium-catalyzed reactions, for example, have been instrumental in creating various indole-based compounds, highlighting the versatility of these compounds in synthetic chemistry (Cacchi & Fabrizi, 2005).
Eigenschaften
IUPAC Name |
7-(3-fluorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQNQRNDNDIYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7837809.png)


